molecular formula C15H14N2O4S2 B1602133 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) CAS No. 14159-45-6

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)

Cat. No. B1602133
CAS RN: 14159-45-6
M. Wt: 350.4 g/mol
InChI Key: CUBDZIRDAUNQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene), also known as DBDMH, is a chemical compound with the molecular formula C14H12N2O4S2. DBDMH is a diazo compound that is commonly used as a disinfectant, oxidizing agent, and bleaching agent. It is also used in the synthesis of various organic compounds due to its ability to generate reactive species.

Mechanism Of Action

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) generates reactive species, including hypochlorous acid, hypobromous acid, and nitrogen dioxide, upon reaction with water. These reactive species are responsible for the oxidizing and disinfecting properties of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene). The mechanism of action of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) involves the oxidation of organic compounds by the reactive species generated, leading to the formation of aldehydes or ketones.

Biochemical And Physiological Effects

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has been shown to have antimicrobial properties, making it useful as a disinfectant. It has also been shown to have bleaching properties, making it useful in the food industry. However, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) with care and to use appropriate protective equipment when working with it.

Advantages And Limitations For Lab Experiments

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a versatile reagent that can be used in a variety of organic synthesis reactions. It is relatively easy to synthesize and can be obtained in high yields. However, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is toxic and can be hazardous to handle. Therefore, appropriate safety precautions must be taken when working with 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene).

Future Directions

There are several future directions for the use of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) in scientific research. One potential application is in the synthesis of heterocyclic compounds, which have a wide range of biological activities. 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) could also be used in the synthesis of imines and azo compounds, which have applications in the pharmaceutical industry. Additionally, the use of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) as a disinfectant and bleaching agent in the food industry could be further explored to improve food safety and quality.
In conclusion, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a versatile reagent that has many applications in scientific research. It is commonly used as an oxidizing agent, disinfectant, and bleaching agent. The synthesis of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is relatively simple, and it can be obtained in high yields. However, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is toxic and can be hazardous to handle. Therefore, appropriate safety precautions must be taken when working with 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene). There are several future directions for the use of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) in scientific research, including the synthesis of heterocyclic compounds, imines, and azo compounds, as well as its use as a disinfectant and bleaching agent in the food industry.

Scientific Research Applications

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has been extensively used in scientific research due to its ability to generate reactive species. It is commonly used as an oxidizing agent in organic synthesis, especially for the conversion of alcohols to aldehydes or ketones. 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has also been used as a disinfectant and bleaching agent in the food industry. Additionally, it has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds, imines, and azo compounds.

properties

IUPAC Name

1-[diazo-(2-methylphenyl)sulfonylmethyl]sulfonyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-11-7-3-5-9-13(11)22(18,19)15(17-16)23(20,21)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBDZIRDAUNQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567639
Record name 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)

CAS RN

14159-45-6
Record name 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Reactant of Route 2
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Reactant of Route 3
Reactant of Route 3
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Reactant of Route 4
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Reactant of Route 5
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Reactant of Route 6
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.